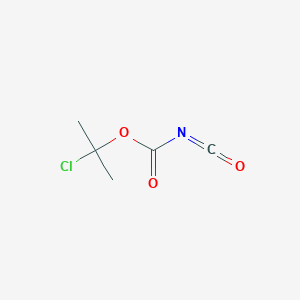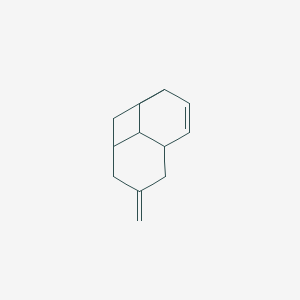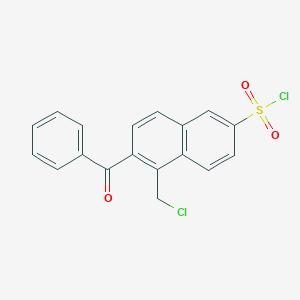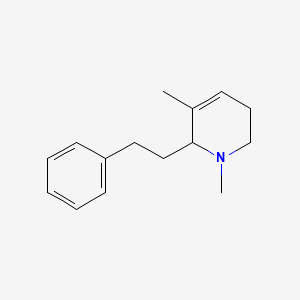![molecular formula C14H22Cl6Si2 B14639893 Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro- CAS No. 52057-53-1](/img/structure/B14639893.png)
Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] is a complex organosilicon compound with the chemical formula C14H22Cl6Si2. This compound is characterized by its unique tricyclo[3.3.1.13,7]decane structure, which is a rigid, cage-like framework. The presence of trichlorosilane groups makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] typically involves the reaction of tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl with trichlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with fewer chlorine atoms.
Substitution: The trichlorosilane groups can undergo substitution reactions with nucleophiles to form a variety of organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: The compound is explored for its potential in drug delivery systems due to its unique structural properties.
Medicine: Research is ongoing to investigate its use in medical imaging and as a component in biocompatible materials.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] exerts its effects is primarily through its ability to form strong bonds with various substrates. The trichlorosilane groups can react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in applications such as surface modification and adhesion promotion .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[3.3.1.1(3,7)]decane: A similar compound with a tricyclo[3.3.1.1(3,7)]decane structure but without the silane groups.
Tricyclo[3.3.1.1(3,7)]decan-1-amine: Another related compound with an amine group instead of silane.
Tricyclo[3.3.1.1(3,7)]decane, 2-nitro-: A nitro-substituted derivative of the tricyclo[3.3.1.1(3,7)]decane structure.
Uniqueness
What sets Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] apart from these similar compounds is the presence of trichlorosilane groups, which impart unique reactivity and functionality. This makes it particularly valuable in applications requiring strong adhesion and surface modification properties.
Propiedades
Número CAS |
52057-53-1 |
|---|---|
Fórmula molecular |
C14H22Cl6Si2 |
Peso molecular |
459.2 g/mol |
Nombre IUPAC |
trichloro-[2-[3-(2-trichlorosilylethyl)-1-adamantyl]ethyl]silane |
InChI |
InChI=1S/C14H22Cl6Si2/c15-21(16,17)3-1-13-6-11-5-12(7-13)9-14(8-11,10-13)2-4-22(18,19)20/h11-12H,1-10H2 |
Clave InChI |
FBAPGRJUUVOMGN-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3(CC1CC(C2)(C3)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)



![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)






![Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl-](/img/structure/B14639880.png)
